molecular formula C24H30N2O5S B2614782 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide CAS No. 922002-85-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2614782
CAS No.: 922002-85-5
M. Wt: 458.57
InChI Key: DGASEMCHNSECAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazepine ring and the sulfonamide group would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The oxazepine ring might undergo reactions typical of heterocyclic compounds, while the sulfonamide group could participate in a variety of reactions involving the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group might make it more polar and increase its solubility in water.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research efforts have been dedicated to the synthesis of novel heterocyclic compounds through various synthetic routes. For instance, studies have described the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing methodologies for constructing complex molecular architectures that could serve as potential intermediates for pharmaceuticals (Shaabani et al., 2010; Babazadeh et al., 2016) Shaabanietal.,2010Shaabani et al., 2010 Babazadehetal.,2016Babazadeh et al., 2016Babazadehetal.,2016.

  • In another study, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unusual ring-expansion process was reported, highlighting the potential of utilizing novel synthetic pathways to access complex heterocyclic systems (Kolluri et al., 2018) Kollurietal.,2018Kolluri et al., 2018.

Medicinal Chemistry Applications

  • The research on the structural modification of heterocyclic compounds has implications for medicinal chemistry, particularly in the design of novel drug candidates. Studies have reported the synthesis of compounds with potential inhibitory activity against therapeutically relevant targets, such as carbonic anhydrases, showcasing the applicability of these synthetic efforts in discovering new therapeutic agents (Sapegin et al., 2018) Sapeginetal.,2018Sapegin et al., 2018.

Physicochemical and Computational Studies

  • Investigations into the physicochemical properties and computational studies of synthesized compounds offer insights into their stability, reactivity, and potential biological activities. For example, research on benzimidazole-tethered oxazepine hybrids has provided valuable information on their molecular structures, electrostatic potential, and potential nonlinear optical (NLO) properties, indicating their applicability in various scientific and technological fields (Almansour et al., 2016) Almansouretal.,2016Almansour et al., 2016.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the growth of bacteria by blocking the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in medicine or industry, and optimizing its synthesis process .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-6-13-26-21-14-18(7-12-22(21)31-16-24(4,5)23(26)27)25-32(28,29)20-10-8-19(9-11-20)30-15-17(2)3/h6-12,14,17,25H,1,13,15-16H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASEMCHNSECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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